molecular formula C9H12N2O B2736888 2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one CAS No. 39716-45-5

2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

Cat. No. B2736888
CAS RN: 39716-45-5
M. Wt: 164.208
InChI Key: CTKCLFUQFOKBPS-UHFFFAOYSA-N
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Description

“2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one” is a chemical compound with the CAS Number: 39716-45-5 . It has a molecular weight of 164.21 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O/c12-9-6-7-4-2-1-3-5-8(7)10-11-9/h5-6,10H,1-4H2,(H,11,12) . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 164.21 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Chemical Structure and Pharmacological Significance

The chemical structure of 2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is part of a broader class of compounds known for their diverse pharmacological activities. This compound belongs to the pyridazinone family, which has been extensively studied for its potential in medicinal chemistry. For instance, specific derivatives of pyridazinones, such as ABT-963, have shown promising selectivity and efficacy as cyclooxygenase-2 (COX-2) inhibitors. These compounds offer a potential therapeutic avenue for treating pain and inflammation associated with conditions like arthritis, showcasing the role of 2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one derivatives in drug development (Asif, 2016).

Diverse Biological Activities

Compounds related to 2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one have been identified with a range of biological activities. These include acting as central nervous system stimulators, possessing anti-obesity, anti-hypertensive, and anti-microbial properties. Such diversity underscores the potential of these compounds in addressing various health conditions, from metabolic disorders to infectious diseases (Naveed et al., 2018).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of pyridazinone derivatives, including those structurally related to 2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one, have been well-documented. These compounds offer a promising alternative to traditional antibiotics and antifungal agents, addressing the growing concern of antimicrobial resistance. Their broad-spectrum activity against various pathogens highlights their potential in developing new antimicrobial therapies (Jue, Dawson, & Brogden, 1985).

Role in Drug Discovery and Development

The structural flexibility and pharmacological potential of 2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one derivatives make them valuable scaffolds in drug discovery. Their ability to interact with various biological targets, combined with favorable pharmacokinetic profiles, positions them as key candidates in the development of novel therapeutics for a wide array of diseases (Garrido et al., 2021).

properties

IUPAC Name

2,5,6,7,8,9-hexahydrocyclohepta[c]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-9-6-7-4-2-1-3-5-8(7)10-11-9/h6H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKCLFUQFOKBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=O)NN=C2CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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